Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
Description
Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (CAS: 1810-62-4) is a partially hydrogenated quinoline derivative with a molecular formula of C₁₃H₁₇N and a molecular weight of 187.29 g/mol. It is characterized by a dihydroquinoline backbone substituted with methyl groups at positions 2, 2, 4, and 7, which confer distinct steric and electronic properties . The compound has been studied for its reverse-phase HPLC separation behavior (using acetonitrile/water/phosphoric acid mobile phases) and applications in pharmacokinetics and impurity isolation . Additionally, it exhibits anti-colon cancer activity in molecular docking studies, showing higher binding energy (-6.60 kcal/mol) against VEGFR 1 compared to the standard drug 5-Fluorouracil (-5.10 kcal/mol) . Derivatives of this compound are also utilized as antioxidants in lubricants and industrial fluids .
Properties
IUPAC Name |
2,2,4,7-tetramethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAZWAMEVOHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061989 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-62-4 | |
| Record name | 1,2-Dihydro-2,2,4,7-tetramethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001810624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-2,2,4,7-tetramethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Mode of Action
A study on a similar compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, suggests that it undergoes a photoinduced markovnikov addition of methanol to its double bond. This reaction was studied using the flash photolysis technique over a wide range of acetic acid and KOH concentrations. The exact mode of action of 2,2,4,7-tetramethyl-1,2-dihydroquinoline may vary and requires further investigation.
Pharmacokinetics
The compound has a molecular weight of 187.28078, which could influence its bioavailability and pharmacokinetic properties
Biological Activity
Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (commonly referred to as 1,2-dihydro-2,2,4,7-tetramethylquinoline) is a member of the quinoline family known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article will explore the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
1,2-Dihydro-2,2,4,7-tetramethylquinoline features a bicyclic structure comprising a saturated quinoline ring with four methyl groups at positions 2, 2, 4, and 7. This unique structure influences its hydrophobicity and steric properties, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The specific compound 1,2-dihydro-2,2,4,7-tetramethylquinoline has been suggested as a precursor for developing drugs with antimicrobial properties. A study highlighted that similar quinoline structures demonstrated efficiency against various bacterial strains such as Staphylococcus epidermidis and others .
Anticancer Potential
The anticancer potential of quinoline derivatives has been explored through various mechanisms. For instance, some studies have indicated that certain quinoline compounds can act as apoptosis agonists and possess chemoprotective effects . The probability of these activities being present in 1,2-dihydro-2,2,4,7-tetramethylquinoline is supported by its structural characteristics.
Study on Quinoline Derivatives
A comprehensive evaluation of quinoline derivatives revealed that modifications at specific positions significantly alter their biological activities. For example:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethoxyquin | Antioxidant | 5 - 10 | |
| Quinoline Derivative A | Antimicrobial | 12 - 56 | |
| Quinoline Derivative B | Anticancer | 0.25 - 0.78 |
This table summarizes the inhibitory concentrations (IC50) for various activities of related compounds.
Mechanistic Insights
The mechanism of action for quinoline derivatives often involves interaction with cellular pathways that regulate oxidative stress and apoptosis. For instance:
- Antioxidant Mechanism : Quinoline compounds may inhibit reactive oxygen species (ROS) production or enhance cellular antioxidant defenses.
- Antimicrobial Mechanism : These compounds can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Scientific Research Applications
Chemical Applications
1. Antioxidant Properties
Quinoline derivatives are known for their antioxidant capabilities. Specifically, 2,2,4-trimethyl-1,2-dihydroquinoline has been utilized as an antioxidant in polymers. Its ability to scavenge free radicals helps in prolonging the life of polymer products by preventing oxidative degradation .
2. Synthetic Intermediate
This compound serves as a synthetic intermediate for various antioxidants used in polymer production. The synthesis process often involves the reaction of aniline with acetone derivatives under acidic conditions to yield the desired quinoline structure .
Biological Applications
1. Biomedical Devices
Due to its biocompatibility and viscoelastic properties, quinoline derivatives are employed in the development of biomedical devices. They are particularly useful in applications such as cushioning materials for wheelchairs and surgical positioners that help prevent pressure sores.
2. Drug Development
Quinoline compounds have been studied for their potential therapeutic effects. Research indicates that they may exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development .
Industrial Applications
1. Polymer Additives
In the industrial sector, quinoline derivatives are used as additives in rubber and plastics to enhance durability and resistance to degradation. Their incorporation into materials can improve performance characteristics such as elasticity and resistance to environmental stressors .
2. Vibration Damping
Quinoline compounds have been explored for use in vibration-dampening materials. Their unique physical properties allow them to absorb shock and reduce vibrations in machinery and equipment .
Data Tables
| Method | Description | Yield (%) |
|---|---|---|
| Acid-Catalyzed Reaction | Reaction of aniline with acetone at high temp | Up to 82.8% |
| Boron Trifluoride Catalysis | Improved yield using HF/BF3 catalyst | Up to 93% |
Case Studies
Case Study 1: Antioxidant Efficacy in Polymers
A study demonstrated that incorporating 2,2,4-trimethyl-1,2-dihydroquinoline into a polymer matrix significantly enhanced its oxidative stability compared to control samples without the additive. The treated samples exhibited a reduction in degradation rates under UV exposure tests.
Case Study 2: Biomedical Application in Pressure Relief
Research on the use of quinoline-based materials in medical devices showed that these compounds effectively distribute pressure across surfaces, reducing the incidence of pressure ulcers among patients using wheelchairs over extended periods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other dihydro- and tetrahydroquinoline derivatives, focusing on substituent patterns, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
*THQ = Tetrahydroquinoline
Substituent-Driven Activity Differences
- Methyl vs. Methoxy Groups: The 6-methoxy-4,4,7-trimethyltetrahydroquinoline (C₁₃H₁₉NO) has a methoxy group at position 6, which increases polarity compared to the fully methylated parent compound.
- For example, triazole-modified THQs exhibit potent anticonvulsant activity (ED₅₀ = 22.0–27.4 mg/kg), whereas triazolone analogs are inactive .
Key Research Findings
Anti-Colon Cancer Potential: Molecular docking studies confirm that Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- binds strongly to VEGFR 1, a key target in colon cancer angiogenesis .
Anticonvulsant Optimization: Triazole-modified THQs (e.g., 5-(p-fluorophenyl)-4,5-dihydro-THQ-triazole) show enhanced activity over non-heterocyclic analogs, emphasizing the role of nitrogen-rich scaffolds in CNS drug design .
Synthetic Flexibility : The compound’s derivatives are accessible via scalable HPLC methods, enabling high-purity isolation for industrial or pharmacological use .
Preparation Methods
Reaction Conditions and Mechanism
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Starting Materials : 3-Methylaniline (m-toluidine) and excess acetone.
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Catalyst : p-TSA (20 mol%).
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Solvent : Acetone (neat, 2 mL/mmol substrate).
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Temperature : 100°C under reflux.
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Reaction Time : 6–8 hours (monitored by TLC).
The mechanism proceeds via a Knoevenagel condensation pathway:
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Imine Formation : Acetone condenses with m-toluidine to form an intermediate imine.
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Cyclization : Acid catalysis promotes intramolecular cyclization, yielding the 1,2-dihydroquinoline core.
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Methylation : Sequential methyl group additions at positions 2, 2, 4, and 7 occur through keto-enol tautomerization and alkylation.
Yield and Byproducts
-
Yield : 52% after column chromatography.
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Byproducts : Minor quantities of N-(1-methylidene)aniline and polymeric side products.
Table 1: Optimization of p-TSA-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 20 mol% | Maximizes rate |
| Temperature | 100°C | Balances kinetics and decomposition |
| Acetone Equivalents | 5.0 | Drives equilibrium |
This method’s advantages include metal-free conditions and operational simplicity. However, moderate yields necessitate further optimization.
Zeolite-Catalyzed Synthesis Using HY-MMM
Heterogeneous catalysis with zeolites offers a sustainable alternative for synthesizing 1,2-dihydroquinolines. The HY-MMM zeolite (granulated, binder-free) has demonstrated high efficiency in the condensation of aniline derivatives with acetone.
Protocol and Selectivity
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Catalyst : HY-MMM zeolite (Si/Al = 5.2).
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Substrates : 3-Methylaniline and acetone (molar ratio 1:5).
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Temperature : 60–230°C (optimal: 180°C).
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Solvent : Solvent-free conditions.
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Reaction Time : 4 hours.
Under these conditions, the zeolite’s Brønsted and Lewis acid sites facilitate both imine formation and cyclization. The porous structure enhances reactant diffusion, improving selectivity.
Outcomes
Table 2: Zeolite-Catalyzed Reaction Performance
| Parameter | Value |
|---|---|
| Catalyst Reusability | 5 cycles (≤5% activity loss) |
| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ |
| Energy Consumption | 18 kWh·kg⁻¹ |
This method excels in catalyst reusability and reduced solvent waste, aligning with green chemistry principles. However, the need for high temperatures and moderate selectivity limits industrial scalability.
Modified Doebner-Miller Reaction
The classical Doebner-Miller reaction , traditionally used for quinoline synthesis, has been adapted to access 1,2-dihydroquinoline derivatives. By modifying acid concentration and reaction duration, 2,2,4,7-tetramethyl-1,2-dihydroquinoline can be isolated as an intermediate.
Experimental Modifications
-
Acid System : 6 M hydrochloric acid (HCl).
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Substrates : 3-Methylaniline and acetone.
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Reaction Sequence :
-
Room-Temperature Pre-Condensation : 24 hours to form the amino alcohol intermediate.
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Reflux Cyclization : 1 hour at 80°C.
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Mechanistic Insights
Performance Metrics
-
Yield : 65–70% (after steam distillation).
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Purity : >95% (NMR analysis).
Table 3: Doebner-Miller Method Optimization
| Variable | Effect on Yield |
|---|---|
| HCl Concentration | Critical for dehydration (optimum: 6 M) |
| Pre-Condensation Time | ≥24 hours for complete intermediate formation |
While this method provides high-purity product, the corrosive nature of HCl and multi-step purification pose practical challenges .
Q & A
Q. What are the common synthetic routes for preparing 1,2-dihydroquinoline derivatives, and how do reaction conditions influence product stability?
- Methodological Answer: 1,2-Dihydroquinolines are typically synthesized via partial reduction of quinoline. Catalytic hydrogenation (e.g., using Pd or Pt catalysts) or chemical reduction (e.g., Sn/HCl) selectively reduces the 1,2-bond . However, 1,2-dihydro intermediates are prone to disproportionation, yielding quinoline and 1,2,3,4-tetrahydroquinoline. To stabilize these intermediates, inert atmospheres and low temperatures are recommended. Catalyst poisoning (e.g., quinoline itself acting as a poison) can alter selectivity, necessitating careful catalyst choice .
Q. How can researchers characterize the purity and structural integrity of 1,2-dihydro-2,2,4,7-tetramethylquinoline?
- Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and detect impurities.
- HPLC-MS for purity assessment, especially to identify byproducts from disproportionation or oxidation.
- X-ray crystallography (if crystalline) to resolve regiochemical ambiguities in methyl substitution .
Reference spectral databases (e.g., PubChem, ChemIDplus) for benchmarking .
Q. What safety protocols are critical when handling partially hydrogenated quinolines in the lab?
- Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritation per GHS) .
- Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- Waste disposal: Neutralize acidic byproducts (e.g., from Sn/HCl reductions) before disposal to prevent environmental release .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing multi-substituted 1,2-dihydroquinolines?
- Methodological Answer: Substituent location dictates synthetic routes:
- Pre-functionalization: Introduce methyl groups at positions 2, 4, and 7 before reduction to avoid steric clashes during cyclization .
- Catalyst tuning: Sodium-free alumina catalysts promote methylation at specific positions (e.g., 2-methyl-3,4-dihydronaphthalene formation from 1-tetralone) .
- Stepwise reduction: Use LiAlH4 for partial reduction followed by acid quenching to stabilize the 1,2-dihydro intermediate .
Q. How can computational methods resolve contradictions in physicochemical data for substituted quinolines?
- Methodological Answer: When experimental data (e.g., logP, vapor pressure) are unavailable:
- QSAR modeling: Predict properties using substituent parameters (e.g., Hammett constants) .
- DFT calculations: Optimize molecular geometry to estimate stability/reactivity (e.g., bond dissociation energies for antioxidant studies) .
Cross-validate with analogs (e.g., 1,2,3,4-tetrahydroquinoline derivatives) .
Q. What mechanistic insights explain the catalytic role of alumina in methanol-mediated reductions of tetralones to dihydroquinolines?
- Methodological Answer: Alumina acts as a Lewis acid, activating methanol to form a Meerwein-Ponndorf-Verley-like intermediate. The reaction proceeds via hydride transfer to the carbonyl group, followed by dehydration to form the dihydroquinoline backbone. Catalyst acidity (controlled by Na+ content) modulates selectivity: sodium-free alumina enhances methylation at electron-deficient positions .
Q. How do methyl substituents influence the antioxidant activity of 1,2-dihydroquinoline derivatives?
- Methodological Answer:
- Steric effects: 2,2-Dimethyl groups stabilize the radical intermediate via hyperconjugation, enhancing antioxidant capacity.
- Electron donation: Methyl groups at positions 4 and 7 increase electron density on the nitrogen, improving radical scavenging.
- Experimental validation: Use DPPH assays to compare radical quenching efficiency with commercial antioxidants (e.g., Vanlube® RD analogs) .
Data Contradictions and Gaps
Q. How should researchers address missing physicochemical data (e.g., melting point, logP) for 1,2-dihydro-2,2,4,7-tetramethylquinoline?
- Methodological Answer:
Q. Why do some studies report conflicting biological activities for tetrahydroquinoline derivatives?
- Methodological Answer: Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
